molecular formula C13H18N2O B14066176 (3,4-Dimethylphenyl)(piperazin-1-yl)methanone

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone

Cat. No.: B14066176
M. Wt: 218.29 g/mol
InChI Key: GTGXDFSCNTVGNZ-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring attached to a methanone group, which is further connected to a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. In medicinal applications, it has been shown to inhibit the activity of EGFR, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound fits well into the active site of EGFR, blocking its kinase activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(piperazin-1-yl)methanone
  • (4-Methylphenyl)(piperazin-1-yl)methanone
  • (3,4-Dimethylphenyl)(piperidin-1-yl)methanone

Uniqueness

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR with high specificity makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3,4-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-3-4-12(9-11(10)2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

GTGXDFSCNTVGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)C

Origin of Product

United States

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